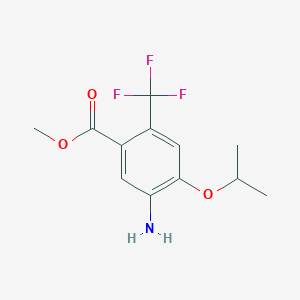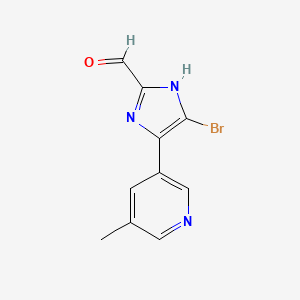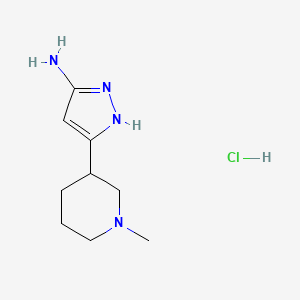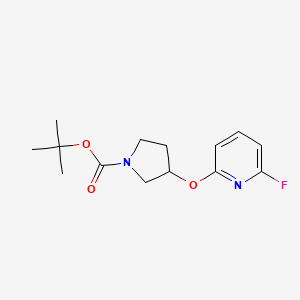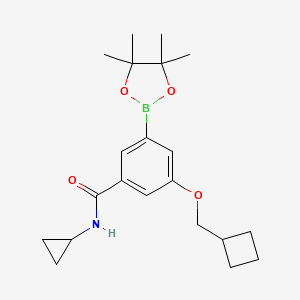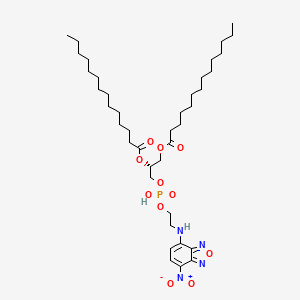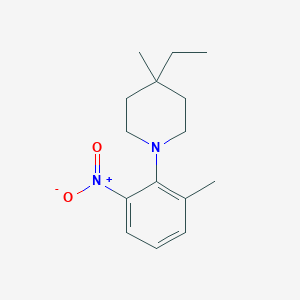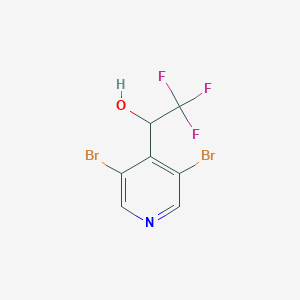
Fmoc-PEG24-alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-PEG24-alcohol is a polyethylene glycol (PEG) linker containing an Fmoc-protected amine and a terminal hydroxyl group. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This compound is widely used in research for its versatility and functionality in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG24-alcohol typically involves the following steps:
Fmoc Protection: The amine group is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
PEGylation: The PEG chain is introduced through a series of ethoxylation reactions, where ethylene oxide is polymerized to form the PEG chain.
Hydroxylation: The terminal hydroxyl group is introduced by reacting the PEG chain with a hydroxylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale ethoxylation reactions to produce PEG chains.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.
化学反応の分析
Types of Reactions
Fmoc-PEG24-alcohol undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding a free amine.
Conjugation: The free amine can be conjugated with various functional groups, such as carboxylic acids, through amide bond formation.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Conjugation: Carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Oxidation: Jones reagent (chromic acid in sulfuric acid).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products
Deprotected Amine: Resulting from Fmoc deprotection.
Amide Conjugates: Formed through amide bond formation with carboxylic acids.
Oxidized Products: Aldehydes or carboxylic acids from oxidation of the hydroxyl group.
科学的研究の応用
Fmoc-PEG24-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs).
Industry: Applied in the production of various materials, including hydrogels and nanocarriers for drug delivery .
作用機序
The mechanism of action of Fmoc-PEG24-alcohol involves its ability to act as a linker or spacer in various chemical and biological systems. The Fmoc group protects the amine during synthesis, preventing unwanted reactions. Upon deprotection, the free amine can participate in further conjugation reactions. The PEG chain imparts hydrophilicity and flexibility, enhancing the solubility and biocompatibility of the conjugated molecules .
類似化合物との比較
Similar Compounds
Fmoc-PEG24-acid: Contains a terminal carboxylic acid instead of a hydroxyl group.
Fmoc-PEG24-NHS ester: Contains an NHS ester group for easier conjugation with amines.
Fmoc-N-amido-dPEG24-acid: Contains an amido group and a PEG spacer .
Uniqueness
Fmoc-PEG24-alcohol is unique due to its terminal hydroxyl group, which allows for further derivatization or replacement with other reactive functional groups. This versatility makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C63H109NO26 |
|---|---|
分子量 |
1296.5 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C63H109NO26/c65-10-12-68-14-16-70-18-20-72-22-24-74-26-28-76-30-32-78-34-36-80-38-40-82-42-44-84-46-48-86-50-52-88-54-56-89-55-53-87-51-49-85-47-45-83-43-41-81-39-37-79-35-33-77-31-29-75-27-25-73-23-21-71-19-17-69-15-13-67-11-9-64-63(66)90-57-62-60-7-3-1-5-58(60)59-6-2-4-8-61(59)62/h1-8,62,65H,9-57H2,(H,64,66) |
InChIキー |
DMXOSEPFIDBTNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


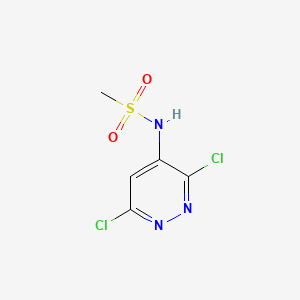
![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)

![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)
